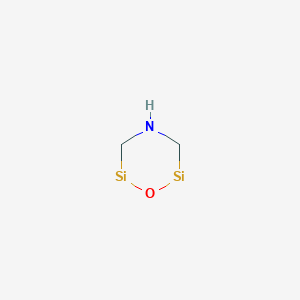
2,6-Disilamorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Disilamorpholine is a chemical compound that features a six-membered ring containing two silicon atoms and one nitrogen atom
Méthodes De Préparation
The synthesis of 2,6-Disilamorpholine typically involves the cyclization of diisopropanolamine in the presence of sulfuric acid. The reaction conditions include simultaneous addition of the components and full utilization of the heat of reaction. The process can be carried out at temperatures ranging from 85 to 170 degrees Celsius, followed by heating at 150 to 190 degrees Celsius for 1 to 25 hours while water is distilled off .
Analyse Des Réactions Chimiques
2,6-Disilamorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and aluminum oxide catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of diisopropanolamine with sulfuric acid can yield a high proportion of the cis-isomer of this compound .
Applications De Recherche Scientifique
2,6-Disilamorpholine serves as a versatile intermediate in the synthesis of pharmaceutical ingredientsAdditionally, it is employed in the synthesis of other chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of 2,6-Disilamorpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
2,6-Disilamorpholine can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-4-[N-tosyl-(S)-prolinyl]-2,6-disilamorpholine and 4-[2-(difluoroboroxy)benzoyl]-2,2,6,6-tetramethyl-2,6-disilamorpholine. These compounds share structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C2H5NOSi2 |
|---|---|
Poids moléculaire |
115.24 g/mol |
InChI |
InChI=1S/C2H5NOSi2/c1-3-2-6-4-5-1/h3H,1-2H2 |
Clé InChI |
LMHLJAOKFUKPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1NC[Si]O[Si]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















